molecular formula C25H28N2O3 B6111343 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone

1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone

Cat. No. B6111343
M. Wt: 404.5 g/mol
InChI Key: YTCXFKIWJRSIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone, also known as Boc-D-FMK, is a chemical compound widely used in scientific research. Boc-D-FMK is a cell-permeable and irreversible inhibitor of caspases, a family of cysteine proteases that play a crucial role in the regulation of programmed cell death or apoptosis.

Mechanism of Action

1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone irreversibly binds to the active site of caspases, preventing their activation and subsequent cleavage of downstream substrates. This leads to the inhibition of apoptosis and cell death.
Biochemical and Physiological Effects:
1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone has been shown to inhibit caspases in a variety of cell types, including cancer cells, neurons, and immune cells. Inhibition of caspases by 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone can lead to the suppression of apoptosis and cell death, as well as the modulation of other cellular processes, such as inflammation and autophagy.

Advantages and Limitations for Lab Experiments

One advantage of 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone is its high selectivity for caspases, which allows for the specific inhibition of these enzymes without affecting other cellular processes. Another advantage is its irreversibility, which allows for long-lasting inhibition of caspases. However, one limitation of 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone is its cell-permeability, which may limit its use in certain experimental settings.

Future Directions

Future research directions for 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone include the development of new analogs with improved selectivity and potency for specific caspases, as well as the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms of caspase inhibition by 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone and its effects on other cellular processes.

Synthesis Methods

1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone can be synthesized using a multi-step process. The first step involves the protection of the amino group of D-FMK with a tert-butyloxycarbonyl (Boc) group. The second step involves the activation of the carboxylic acid group of 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The third step involves the deprotection of the Boc group using an acid, such as trifluoroacetic acid (TFA), to yield the final product, 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone.

Scientific Research Applications

1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone is widely used in scientific research as an inhibitor of caspases. Caspases play a crucial role in the regulation of programmed cell death or apoptosis, and their dysregulation has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. 1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone can be used to study the role of caspases in these diseases and to develop new therapies targeting caspases.

properties

IUPAC Name

1-[3-oxo-3-[3-(4-phenylbenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-23-9-5-15-26(23)17-14-24(29)27-16-4-8-22(18-27)25(30)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-3,6-7,10-13,22H,4-5,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCXFKIWJRSIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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